molecular formula C11H13ClN6S B5723355 N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE

N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE

Cat. No.: B5723355
M. Wt: 296.78 g/mol
InChI Key: OBMHBKARSUYTAO-UHFFFAOYSA-N
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Description

N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE is a complex organic compound that features a triazine ring substituted with a chloropyrimidine moiety and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinethiol with 2-chloro-4,6-dimethylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-chloro-4,6-dimethyl-1,3,5-triazine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE is unique due to its specific combination of a triazine ring with a chloropyrimidine moiety and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-ethyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN6S/c1-4-13-9-16-8(12)17-11(18-9)19-10-14-6(2)5-7(3)15-10/h5H,4H2,1-3H3,(H,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMHBKARSUYTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)SC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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